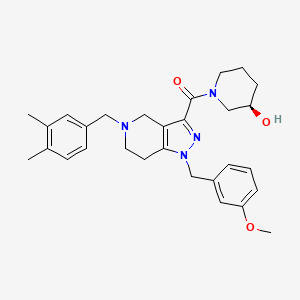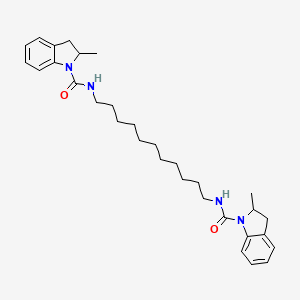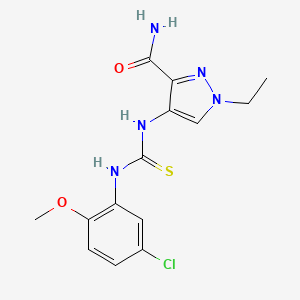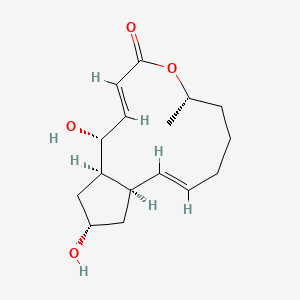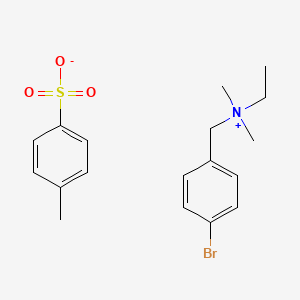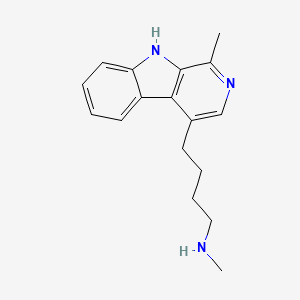
BCI hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BCI-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
BCI-Hydrochlorid entfaltet seine Wirkung durch Hemmung der Aktivität von DUSP6, einer Phosphatase, die an der Regulation der Mitogen-aktivierten Proteinkinase (MAPK)-Signalwege beteiligt ist. Durch die Hemmung von DUSP6 verstärkt BCI-Hydrochlorid die Expression von Fibroblastenwachstumsfaktor (FGF)-Zielgenen und moduliert verschiedene Zellprozesse. Die Verbindung aktiviert auch die Nrf2-Signalisierungsachse (Nuclear factor erythroid 2-related factor 2) und hemmt den NF-κB-Signalweg (Nuclear factor kappa-light-chain-enhancer of activated B cells), was zu entzündungshemmenden Wirkungen führt .
Wirkmechanismus
Target of Action
BCI hydrochloride (BCI) is a small molecule that functions as an inhibitor of dual-specificity phosphatase 6 (DUSP6) . DUSP6 is a negative regulator of MAPK kinases, which are involved in numerous cellular processes such as proliferation, differentiation, and survival .
Mode of Action
BCI inhibits the expression of DUSP6 in cells activated by lipopolysaccharide (LPS), a component of the cell wall of Gram-negative bacteria . This inhibition results in changes to the production of inflammatory cytokines, including IL-1β and IL-6 .
Biochemical Pathways
BCI affects several biochemical pathways. It activates the Nrf2 signaling axis, which plays a key role in the cellular response to oxidative stress . BCI also inhibits the NF-κB pathway, which is involved in immune and inflammatory responses, among other processes . Interestingly, the attenuation of LPS-induced inflammatory responses by BCI is independent of extracellular signal-regulated kinase (ERK) signaling .
Result of Action
BCI’s inhibition of DUSP6 expression and its effects on the Nrf2 and NF-κB pathways result in several molecular and cellular effects. These include a decrease in the production of reactive oxygen species (ROS), a reduction in the production of inflammatory cytokines, and an effect on macrophage polarization . In the context of cancer, exposure of colorectal cancer cells to BCI results in antitumor effects associated with cell cycle arrest and induction of apoptosis .
Action Environment
The action of BCI can be influenced by various environmental factors. For instance, the presence of LPS, a component of the cell wall of Gram-negative bacteria, can upregulate DUSP6, which BCI then inhibits . .
Zukünftige Richtungen
While I could not find specific future directions for BCI hydrochloride, research into DUSP6 inhibitors like this compound is ongoing, particularly in the context of inflammatory disease research . Further studies are needed to fully understand the potential therapeutic applications of this compound.
Biochemische Analyse
Biochemical Properties
BCI hydrochloride interacts with DUSP6 and DUSP1, inhibiting their function . These enzymes are involved in the dephosphorylation of tyrosine and serine/threonine residues in ERK1/2, thereby inactivating them . The interaction between this compound and these enzymes disrupts this process, leading to changes in biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits LPS-triggered inflammatory cytokine production, including IL-1β and IL-6, but not TNF-α, and also affects macrophage polarization to an M1 phenotype . In addition, this compound treatment decreases reactive oxygen species (ROS) production and significantly elevates the levels of Nrf2 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DUSP6 and DUSP1, inhibiting their function . This leads to changes in gene expression and enzyme activation or inhibition. Specifically, this compound treatment inhibits phosphorylation of P65 and nuclear P65 expression in LPS-activated macrophages .
Metabolic Pathways
This compound is involved in the ERK signaling pathway, where it inhibits DUSP6 and DUSP1, enzymes that dephosphorylate ERK1/2 . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its molecular interactions with DUSP6 and DUSP1, it is likely that it interacts with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Given its interactions with DUSP6 and DUSP1, it is likely that it is localized to specific compartments or organelles where these enzymes are found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BCI hydrochloride is synthesized through a series of chemical reactions involving the formation of a specific chemical structure. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The exact synthetic route and reaction conditions can vary depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The compound is often produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
BCI hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Andere DUSP6-Inhibitoren: Verschiedene andere niedermolekulare Inhibitoren, die DUSP6 mit ähnlichen Wirkmechanismen anvisieren.
Einzigartigkeit
BCI-Hydrochlorid ist einzigartig aufgrund seiner spezifischen Hemmung von DUSP6 und seiner Fähigkeit, mehrere Signalwege zu modulieren. Seine entzündungshemmenden und krebshemmenden Eigenschaften machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen .
BCI-Hydrochlorid ist weiterhin Gegenstand intensiver Forschung, wobei laufende Studien sein volles Potenzial in verschiedenen Bereichen untersuchen.
Eigenschaften
IUPAC Name |
(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H/b20-15+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPATUDRDKCLPTI-QMGGKDRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


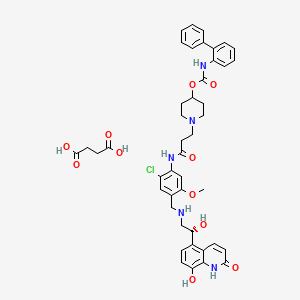
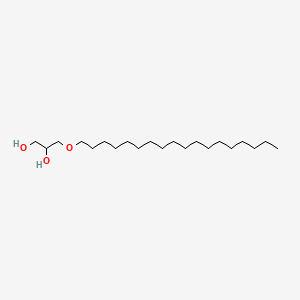
![6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B1667765.png)
